molecular formula C9H14O B13731255 1-(1-Cyclohepten-1-YL)ethanone CAS No. 14377-11-8

1-(1-Cyclohepten-1-YL)ethanone

Cat. No.: B13731255
CAS No.: 14377-11-8
M. Wt: 138.21 g/mol
InChI Key: CZSBBWHUCQLKNQ-UHFFFAOYSA-N
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Description

1-(1-Cyclohepten-1-YL)ethanone is an organic compound with the molecular formula C9H14O. It is a ketone characterized by a cycloheptene ring attached to an ethanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Cyclohepten-1-YL)ethanone can be synthesized through several methods. One common approach involves the reaction of cycloheptene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Cyclohepten-1-YL)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(1-Cyclohepten-1-YL)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Cyclohepten-1-YL)ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    1-(1-Cyclohexen-1-YL)ethanone: Similar structure but with a cyclohexene ring instead of a cycloheptene ring.

    1-(1-Cyclopenten-1-YL)ethanone: Contains a cyclopentene ring.

    1-(1-Cycloocten-1-YL)ethanone: Features a cyclooctene ring.

Uniqueness: 1-(1-Cyclohepten-1-YL)ethanone is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its analogs.

Properties

CAS No.

14377-11-8

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

1-(cyclohepten-1-yl)ethanone

InChI

InChI=1S/C9H14O/c1-8(10)9-6-4-2-3-5-7-9/h6H,2-5,7H2,1H3

InChI Key

CZSBBWHUCQLKNQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CCCCCC1

Origin of Product

United States

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